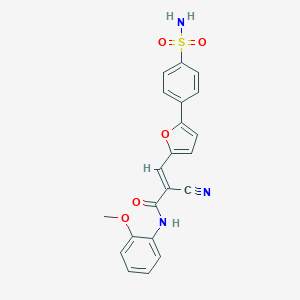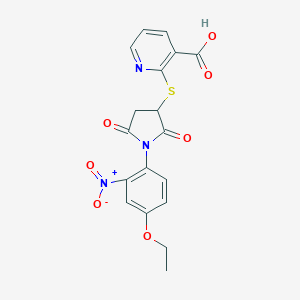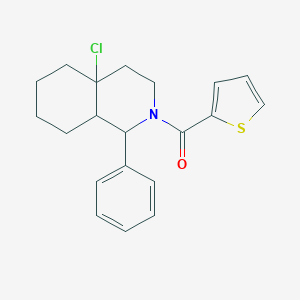![molecular formula C9H6F3N5S B363375 4-[(2-pyridinylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide CAS No. 467244-74-2](/img/structure/B363375.png)
4-[(2-pyridinylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. It has a pyridinylmethylene group and a trifluoromethyl group attached to the triazole ring, and a hydrosulfide group attached to the 3-position of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of 1,2,4-triazoles, with the additional functional groups likely influencing its physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s reactivity .Scientific Research Applications
Antiviral Activity
Compounds with similar structures, such as indole derivatives, have been found to possess antiviral activity . They have been reported to inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives, which share some structural similarities with the compound , have been reported to exhibit anti-inflammatory activity . They could potentially be used in the treatment of various inflammatory diseases.
Anticancer Activity
Compounds with similar structures have been found to possess anticancer activity . They have been used in the development of new anticancer drugs .
Antimicrobial Activity
Indole derivatives have been reported to possess antimicrobial activity . They could potentially be used in the development of new antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have been reported to possess antidiabetic activity . They could potentially be used in the treatment of diabetes .
Antimalarial Activity
Indole derivatives have been reported to possess antimalarial activity . They could potentially be used in the treatment of malaria .
Anticholinesterase Activities
Indole derivatives have been reported to possess anticholinesterase activities . They could potentially be used in the treatment of diseases like Alzheimer’s .
Antioxidant Activity
The mercapto- and thione-substituted 1,2,4-triazole derivatives have been reported as antioxidant agents . They could potentially be used in the treatment of diseases caused by oxidative stress .
Mechanism of Action
Target of Action
It’s known that many organometallic complexes, including those with similar structures, have been found to be active against cancer cells .
Mode of Action
It’s known that some organometallic complexes can undergo aquation, bind to the nucleobase guanine, and oxidize coenzyme nicotine adenine dinucleotide (nadh) .
Biochemical Pathways
It’s known that some organometallic complexes can interfere with the redox signaling pathways in cancer cells .
Result of Action
It’s known that some organometallic complexes can induce a dramatic increase in the levels of reactive oxygen species (ros) in cancer cells .
Future Directions
properties
IUPAC Name |
4-[(E)-pyridin-2-ylmethylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N5S/c10-9(11,12)7-15-16-8(18)17(7)14-5-6-3-1-2-4-13-6/h1-5H,(H,16,18)/b14-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUQQJBHRCSEAM-LHHJGKSTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NN2C(=NNC2=S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-pyridinylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxy-4-phenylmethoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363305.png)
![Morpholine, 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-](/img/structure/B363307.png)

![1-(4-Ethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363323.png)
![2-Benzyl-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363331.png)
![7-Fluoro-1-(4-fluorophenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363335.png)
![4-butyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B363340.png)

![1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363344.png)
![5,10-bis(4-methoxyphenyl)-2,7-dimethyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B363345.png)
![4,11-Dimethyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B363346.png)


